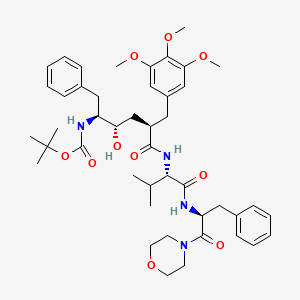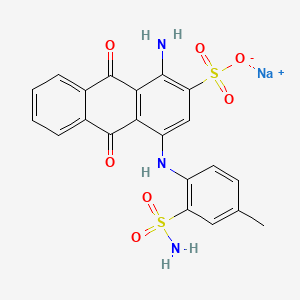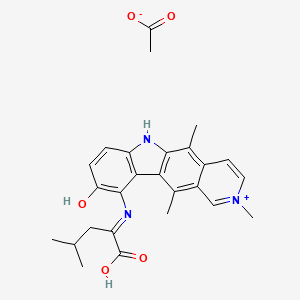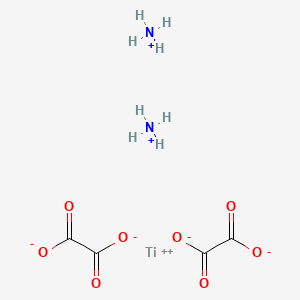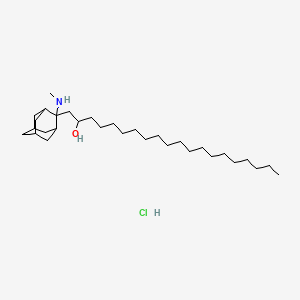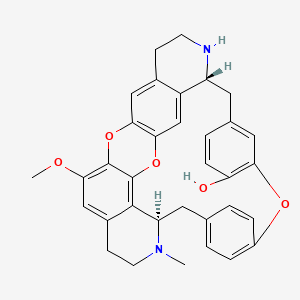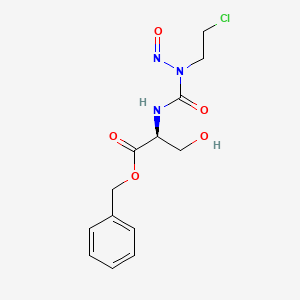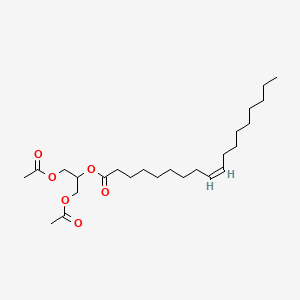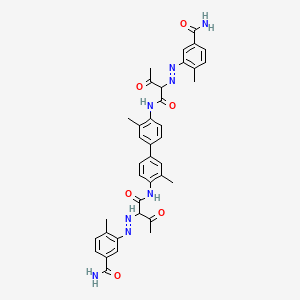
Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzamide, also known as N-phenylformamide, is an organic compound with the chemical formula
C6H5CONH2
. - It consists of a benzene ring (C₆H₅) attached to an amide functional group (CONH₂).
- Benzamide is a white crystalline solid, and its structure is shown below: !Benzamide Structure
Preparation Methods
- Synthetic Routes:
- Benzamide can be synthesized through the reaction of benzoic acid with ammonia or an amine.
- The most common method involves the reaction of benzoic acid with ammonium hydroxide (NH₄OH) or ammonia gas (NH₃):
C6H5COOH+NH3→C6H5CONH2+H2O
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Benzamide’s mechanism of action depends on its specific derivatives.
- In antitumor drugs, it may inhibit enzymes or interfere with DNA replication.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Benzamide is unique due to its combination of a benzene ring and an amide group.
- Similar compounds include acetanilide, benzylamide, and other amides.
: Wikimedia Commons : PubChem : ChemSpider : Organic Syntheses
Properties
CAS No. |
64441-14-1 |
|---|---|
Molecular Formula |
C38H38N8O6 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
3-[[1-[4-[4-[[2-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methylbenzamide |
InChI |
InChI=1S/C38H38N8O6/c1-19-7-9-27(35(39)49)17-31(19)43-45-33(23(5)47)37(51)41-29-13-11-25(15-21(29)3)26-12-14-30(22(4)16-26)42-38(52)34(24(6)48)46-44-32-18-28(36(40)50)10-8-20(32)2/h7-18,33-34H,1-6H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52) |
InChI Key |
AKVMHGPVTXOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)N)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


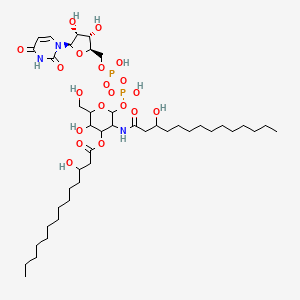
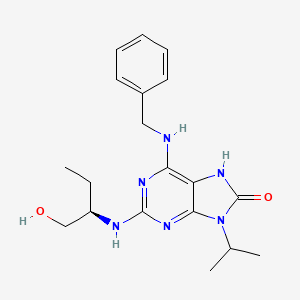
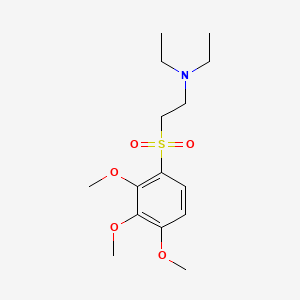
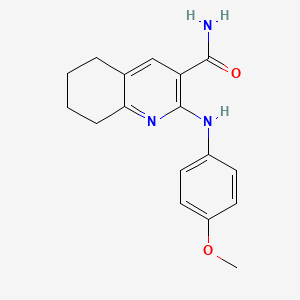
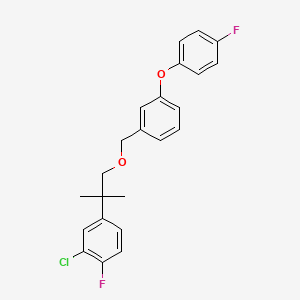
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
